molecular formula C19H10O4 B13421598 Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione

Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione

Katalognummer: B13421598
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: YDSVOULTINWKAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione typically involves a multi-step process. One common method includes the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature, followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . Another approach involves palladium-catalyzed intermolecular tandem cycloaddition reactions .

Industrial Production Methods

While specific industrial production methods for Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is unique due to its specific spiro linkage and the combination of isobenzofuran and naphthopyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C19H10O4

Molekulargewicht

302.3 g/mol

IUPAC-Name

spiro[2-benzofuran-3,4'-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,2'-dione

InChI

InChI=1S/C19H10O4/c20-17-12-7-1-2-9-14(12)19(22-17)15-10-4-6-11-5-3-8-13(16(11)15)18(21)23-19/h1-10H

InChI-Schlüssel

YDSVOULTINWKAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC5=C4C(=CC=C5)C(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.